Cas no 22758-34-5 (Anilinoacetaldehyde diethyl acetal)
Anilinoacetaldehyde diethyl acetal Chemical and Physical Properties
Names and Identifiers
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- Anilinoacetaldehyde diethyl acetal
- N-(2,2-diethoxyethyl)aniline
- N-phenyl-2-aminoacetaldehyde diethylacetal
- 2-Anilino-1.1-diaethoxy-aethan
- 2-anilinoacetaldehyde diethyl acetal
- Anilino-acetaldehyd-diaethylacetal
- DTXSID20334213
- AKOS015888417
- 1,2-DI-1,1-BIPHENYL-4-YLETHANE-1,2-DIONE
- N-(2, 2-diethoxyethyl)aniline
- MFCD00051601
- EN300-137579
- N-(2,2-diethoxyethyl)benzenamine
- SCHEMBL935506
- FT-0622398
- SB78651
- A816339
- N-(2,2-Diethoxyethyl)aniline #
- CS-0233986
- 22758-34-5
- DB-045984
- G67259
-
- MDL: MFCD00051601
- Inchi: 1S/C12H19NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3
- InChI Key: DHGUGEBXVGPRRD-UHFFFAOYSA-N
- SMILES: O(CC)C(CNC1C=CC=CC=1)OCC
- BRN: 2806325
Computed Properties
- Exact Mass: 209.14200
- Monoisotopic Mass: 209.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 30.5A^2
Experimental Properties
- Color/Form: liquid
- Density: 1.023
- Boiling Point: 153-154 °C (12 mmHg)
- Flash Point: 153-154°C/12mm
- Refractive Index: 1.5105-1.5125
- PSA: 30.49000
- LogP: 2.57060
- Solubility: Not determined
- Sensitiveness: Light Sensitive
Anilinoacetaldehyde diethyl acetal Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Anilinoacetaldehyde diethyl acetal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B411088-10mg |
Anilinoacetaldehyde Diethyl Acetal |
22758-34-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B411088-50mg |
Anilinoacetaldehyde Diethyl Acetal |
22758-34-5 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B411088-100mg |
Anilinoacetaldehyde Diethyl Acetal |
22758-34-5 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Ambeed | A620629-250mg |
N-(2,2-Diethoxyethyl)aniline |
22758-34-5 | 95% | 250mg |
$11.0 | 2024-07-28 | |
| Ambeed | A620629-1g |
N-(2,2-Diethoxyethyl)aniline |
22758-34-5 | 95% | 1g |
$29.0 | 2024-07-28 | |
| Ambeed | A620629-5g |
N-(2,2-Diethoxyethyl)aniline |
22758-34-5 | 95% | 5g |
$98.0 | 2024-07-28 | |
| abcr | AB113744-5 g |
Anilinoacetaldehyde diethyl acetal, 95%; . |
22758-34-5 | 95% | 5 g |
€182.50 | 2023-07-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11587-1g |
Anilinoacetaldehyde diethyl acetal, 98% |
22758-34-5 | 98% | 1g |
¥446.00 | 2023-03-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11587-5g |
Anilinoacetaldehyde diethyl acetal, 98% |
22758-34-5 | 98% | 5g |
¥1892.00 | 2023-03-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11587-25g |
Anilinoacetaldehyde diethyl acetal, 98% |
22758-34-5 | 98% | 25g |
¥4807.00 | 2023-03-06 |
Anilinoacetaldehyde diethyl acetal Suppliers
Anilinoacetaldehyde diethyl acetal Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Anilinoacetaldehyde diethyl acetal
Anilinoacetaldehyde Diethyl Acetal: A Comprehensive Overview
Anilinoacetaldehyde diethyl acetal, also known by its CAS number 22758-34-5, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique properties. This compound is a derivative of anilinoacetaldehyde, which itself is a valuable intermediate in organic synthesis. The diethyl acetal form of this compound adds stability and enhances its solubility, making it particularly useful in various industrial and research settings.
The structure of anilinoacetaldehyde diethyl acetal consists of an aniline group attached to an acetaldehyde moiety, with the acetal functional group formed by the reaction of two ethyl alcohol molecules. This structure not only imparts stability but also facilitates its use in a wide range of reactions. Recent studies have highlighted its role in the synthesis of bioactive compounds, where it serves as a key intermediate in the production of pharmaceutical agents.
One of the most notable applications of anilinoacetaldehyde diethyl acetal is in the field of pharmaceutical chemistry. Researchers have utilized this compound to synthesize various drugs, including those targeting cancer and neurodegenerative diseases. Its ability to form stable intermediates during synthesis has made it a preferred choice for medicinal chemists. Additionally, the compound has been explored for its potential in developing new antibiotics, a critical area given the rising threat of antibiotic resistance.
In the realm of materials science, anilinoacetaldehyde diethyl acetal has found applications in the development of advanced polymers and coatings. Its unique reactivity allows for the creation of materials with enhanced mechanical and thermal properties. Recent breakthroughs have demonstrated its utility in creating biodegradable polymers, which are increasingly sought after in sustainable manufacturing practices.
The synthesis of anilinoacetaldehyde diethyl acetal involves a multi-step process that typically begins with the preparation of anilinoacetaldehyde. This is followed by the formation of the diethyl acetal through acid-catalyzed condensation with ethanol. The reaction conditions are carefully optimized to ensure high yield and purity, which are crucial for its subsequent applications.
Recent advancements in green chemistry have also impacted the production of anilinoacetaldehyde diethyl acetal. Scientists have developed more environmentally friendly methods to synthesize this compound, reducing waste and energy consumption. These sustainable practices align with global efforts to promote eco-friendly chemical manufacturing.
In terms of safety and handling, anilinoacetaldehyde diethyl acetal is considered relatively stable under normal conditions. However, like many organic compounds, it should be stored in a cool, dry place away from direct sunlight to prevent degradation. Proper handling procedures should be followed to ensure workplace safety.
The future outlook for anilinoacetaldehyde diethyl acetal appears promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and biotechnology. Its role as a building block for complex molecules continues to expand, driven by advancements in synthetic methodologies and computational chemistry.
In conclusion, anilinoacetaldehyde diethyl acetal (CAS No. 22758-34-5) is a versatile compound with a wide range of applications across multiple disciplines. Its stability, reactivity, and compatibility with various synthetic routes make it an invaluable tool for researchers and industry professionals alike. As scientific understanding deepens and new technologies emerge, this compound is expected to play an even more significant role in shaping the future of chemistry and related fields.
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